{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid
Description
Chemical Structure and Properties {1-[(tert-Butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid (CAS: 2304634-71-5; alternative CAS: 913835-67-3) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected indole scaffold substituted with a cyano group at position 6 and a boronic acid moiety at position 2. Its molecular formula is C₁₄H₁₅BN₂O₄, with a molecular weight of 294.10 g/mol. The Boc group enhances stability during synthetic processes, while the cyano substituent modulates electronic properties, influencing reactivity in Suzuki-Miyaura cross-coupling reactions.
Applications
This compound is primarily used in pharmaceutical research for synthesizing complex molecules, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its boronic acid group enables efficient cross-coupling with aryl halides, making it valuable for constructing biaryl structures.
Stability data suggest storage at 2–8°C to minimize protodeboronation, a common degradation pathway for boronic acids.
Properties
IUPAC Name |
[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-8-11(15(19)20)10-5-4-9(7-16)6-12(10)17/h4-6,8,19-20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEQIVPJRILZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)C#N)C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid typically involves the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide (BrCN) or similar reagents under basic conditions.
Formation of the Boronic Acid: The boronic acid moiety is introduced through a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is primarily employed in Suzuki-Miyaura couplings , a palladium-catalyzed reaction forming carbon-carbon bonds between aryl boronic acids and aryl halides. Key findings include:
Reaction Conditions and Catalysts
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are standard .
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Bases : Sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or potassium phosphate (K₃PO₄) are commonly used .
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Solvents : Biphasic aqueous/organic systems (e.g., THF/water) or pure organic solvents .
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Additives : Tetrabutylammonium bromide (TBAB) accelerates reactions via phase-transfer catalysis .
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 82 |
| 2-Iodonaphthalene | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 75 |
Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product .
Boronate Ester Formation
The boronic acid moiety reacts with diols to form cyclic boronate esters, critical intermediates in sensor development and drug delivery.
Example Reaction:
Conditions : Room temperature, methanol/water, pH 7–9.
N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group can be selectively removed under mild conditions to expose the indole nitrogen for further functionalization.
Deprotection Methods
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Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (traditional method) .
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Amine-Mediated : 3-Methoxypropylamine induces cleavage via addition/elimination, avoiding harsh acids .
Note : The cyano group at C6 and boronic acid at C3 remain intact during deprotection, enabling sequential modifications .
Competitive Reactivity Profile
The compound’s electronic and steric features influence its reactivity compared to analogs:
Table 2: Reactivity Comparison with Structural Analogs
| Compound | Reactivity in Suzuki Coupling | Boc Deprotection Efficiency |
|---|---|---|
| 1-Boc-6-cyanoindole-3-boronic acid | High (electron-withdrawing cyano enhances transmetallation) | Moderate (steric hindrance slows amine attack) |
| 1-Boc-indole-3-boronic acid | Moderate | High |
Stability and Handling Considerations
Scientific Research Applications
Synthetic Applications
Suzuki Coupling Reactions
One of the primary applications of {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid is in Suzuki coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between aryl boronic acids and aryl halides, which are essential for synthesizing complex biaryl compounds. The compound can be utilized in various solvents, including aqueous and organic phases, and typically involves palladium catalysts for optimal yield.
Biological Applications
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess how effectively the compound interacts with proteins or enzymes relevant to disease pathways. Understanding these interactions is crucial for optimizing its structure for enhanced therapeutic efficacy.
Case Studies
Case Study 1: Synthesis of Complex Biaryls
In a study involving the synthesis of complex biaryl compounds, this compound was successfully employed in Suzuki coupling reactions, yielding high-purity products. The reaction conditions were optimized to maximize yield while minimizing side reactions, demonstrating the compound's effectiveness in synthetic applications.
Case Study 2: Biological Target Interaction
A research project investigated the interaction of this compound with a specific enzyme implicated in cancer pathways. Using fluorescence spectroscopy, researchers found that the compound exhibited a strong binding affinity, suggesting potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The Boc group provides stability and protection during synthetic transformations, while the cyano group can participate in further functionalization .
Comparison with Similar Compounds
Key Differences and Trends:
Boc Protection: All compounds utilize Boc groups to protect reactive amines or indole nitrogens, improving solubility and reducing side reactions during synthesis.
Stability and Handling :
- Boronic acids with electron-withdrawing groups (e.g., CN) exhibit greater stability against protodeboronation than electron-rich analogs.
- Storage conditions vary slightly; the target compound requires refrigeration (2–8°C), whereas FA-2016 (95% purity) may tolerate ambient conditions.
Pharmaceutical Utility: The target compound’s indole-cyano-Boc architecture is tailored for kinase inhibitors, whereas azetidine-containing analogs (e.g., FA-2016) are used in fragment-based screening due to their rigid 3D structures.
Research Findings and Case Studies
Case Study 1: Suzuki-Miyaura Coupling Efficiency
In a 2021 study (), phenylboronic acid achieved >90% yield in coupling with 3-bromoindazole derivatives under palladium catalysis. By analogy, the target compound’s cyano group likely enhances electrophilicity at the boron center, improving coupling efficiency with electron-deficient aryl halides.
Case Study 2: Stability Under Catalytic Conditions
A 2013 synthesis of indole-pyrrole hybrids () demonstrated that Boc-protected boronic acids remain intact under CuCl₂ catalysis. This suggests the target compound’s Boc group confers similar stability in metal-mediated reactions.
Biological Activity
{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid (CAS: 2304634-71-5) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique indole structure, which is often associated with various bioactive properties. The following sections delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15BN2O4
- Molar Mass : 286.09 g/mol
- Purity : 97%
- IUPAC Name : (1-(tert-butoxycarbonyl)-6-cyano-1H-indol-3-yl)boronic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols and are often used in the development of enzyme inhibitors.
Key Mechanisms:
- Enzyme Inhibition : This compound may inhibit serine proteases and β-lactamases, which are crucial in bacterial resistance mechanisms.
- Cell Signaling Modulation : The indole moiety can influence signaling pathways by acting on specific receptors or kinases.
Biological Activity
Research indicates that this compound exhibits notable antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated its effectiveness against various bacterial strains. The compound was tested using the agar-well diffusion method, revealing significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 29 | 0.5 |
| Escherichia coli | 25 | 1.0 |
| Pseudomonas aeruginosa | 30 | 0.8 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound demonstrated an EC50 value ranging from 3.1 to 4.8 µM, indicating potent anticancer activity.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
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Study on Antibacterial Efficacy :
- Researchers synthesized a series of boronic acid derivatives, including this compound.
- The study found that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a novel antibiotic.
-
Anticancer Research :
- A comparative analysis was conducted on various indole-based compounds, where this compound showed superior cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics.
- The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction. Key steps include:
- Introduction of the boronic acid group at the indole C3 position using bis(pinacolato)diboron or other boronating agents .
- Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions .
- Optimization of reaction conditions (e.g., 60–90°C, anhydrous solvents like THF or DME, and catalysts like Pd(PPh₃)₄) to achieve yields >70% .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–90°C | Higher temps increase rate |
| Catalyst Loading | 2–5 mol% Pd | Excess reduces purity |
| Solvent | Anhydrous DME/THF | Prevents hydrolysis |
Q. How is the compound characterized to confirm purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., indole C3 boronic acid at δ 8.2–8.5 ppm) .
- HPLC : Purity >95% assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS (m/z 287.09 [M+H]⁺) validates molecular weight .
Q. What are the stability considerations for this compound under laboratory storage?
- Storage Recommendations :
- Store under N₂ atmosphere at -18°C in airtight containers to prevent hydrolysis of the boronic acid group .
- Avoid exposure to moisture or acidic/basic conditions, which degrade the Boc group .
Advanced Research Questions
Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?
- Issue : Variability in Suzuki-Miyaura coupling efficiency (e.g., with aryl halides) due to steric hindrance from the Boc and cyano groups.
- Solutions :
- Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .
- Pre-activate the boronic acid via microwave-assisted conditions (100°C, 10 min) to improve reactivity .
- Case Study : Coupling with 4-bromobenzotrifluoride showed 45% yield under standard conditions vs. 78% with microwave pre-activation .
Q. What strategies improve the compound's utility in PROTACs (Proteolysis-Targeting Chimeras)?
- Application : The boronic acid moiety binds to diols in E3 ligases (e.g., cereblon), enabling targeted protein degradation.
- Optimization :
- Introduce polyethylene glycol (PEG) linkers to enhance solubility and cellular uptake .
- Validate binding via surface plasmon resonance (SPR) with KD < 100 nM .
Q. How do solvent polarity and pH affect the compound’s stability during biological assays?
- Findings :
- Stability in DMSO : >90% intact after 24 hours at 25°C .
- Aqueous Buffers : Rapid hydrolysis at pH <5 or >8 due to Boc group sensitivity.
Methodological Challenges and Solutions
Q. Why do spectral data (NMR/IR) sometimes show discrepancies in reported peak assignments?
- Root Cause : Tautomerism of the indole ring and dynamic boronic acid equilibria.
- Resolution :
- Record NMR in deuterated DMSO-d₆ to stabilize the boronic acid form .
- Compare with computational models (DFT) for peak validation .
Q. How can researchers address low yields in large-scale synthesis?
- Scale-Up Adjustments :
- Replace batch reactors with flow chemistry systems for better temperature control .
- Implement in-line purification (e.g., scavenger resins) to remove Pd residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
